Darolutamide

nmCRPC CNS Safety Blood-Brain Barrier

Darolutamide is the evidence-based AR antagonist for research programs where CNS-confounded data or CYP-mediated drug interactions are unacceptable. With a Ki of 11 nM for the androgen receptor, it offers the highest binding affinity among second-generation AR inhibitors, yet its polar structure yields 10-fold lower brain penetration (brain/blood ratio 0.074) than enzalutamide (0.765). This translates to a significantly reduced risk of neurological off-target effects and a 33.8% lower real-world discontinuation risk. Its clean CYP profile—no inhibition of 9 major isoforms—makes it the definitive choice for polypharmacy models and in vitro assays requiring pure target engagement. Choose Darolutamide for reproducible, translationally relevant results.

Molecular Formula C19H19ClN6O2
Molecular Weight 398.8 g/mol
CAS No. 1297538-32-9
Cat. No. B1677182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarolutamide
CAS1297538-32-9
Synonyms1-(3-(2-(4-(2-methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone
GSK163090
Molecular FormulaC19H19ClN6O2
Molecular Weight398.8 g/mol
Structural Identifiers
SMILESCC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O
InChIInChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1
InChIKeyBLIJXOOIHRSQRB-PXYINDEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Darolutamide (CAS 1297538-32-9): A Structurally Distinct Androgen Receptor Inhibitor for nmCRPC and mHSPC Research


Darolutamide is a non-steroidal androgen receptor (AR) antagonist with a distinct chemical structure that confers unique pharmacological properties among second-generation AR inhibitors [1]. It is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) in combination with androgen deprivation therapy (ADT) and for metastatic hormone-sensitive prostate cancer (mHSPC) with ADT and docetaxel [2]. In preclinical models, darolutamide exhibits high binding affinity for the AR, with a Ki of 11 nM for rat wild-type AR and an IC50 of 26 nM for human AR-mediated transcriptional activation [1]. Its low blood-brain barrier penetration and favorable drug-drug interaction profile differentiate it from other AR antagonists [3].

Why Darolutamide Cannot Be Substituted by Enzalutamide or Apalutamide: Pharmacological and Clinical Distinctions


While enzalutamide, apalutamide, and darolutamide all target the androgen receptor, their structural differences translate into significant disparities in central nervous system penetration, drug-drug interaction potential, and clinical safety profiles [1]. Darolutamide's unique polar molecular structure results in markedly lower blood-brain barrier penetration (<10% in preclinical models) compared to enzalutamide and apalutamide [2]. This translates into a reduced incidence of CNS-related adverse events such as fatigue, falls, and cognitive impairment [3]. Furthermore, darolutamide demonstrates a distinct in vitro cytochrome P450 interaction profile, with minimal inhibition or induction of major CYP isoforms, unlike its comparators [4]. These quantifiable differences preclude generic substitution and necessitate compound-specific selection based on patient and research context.

Darolutamide Product-Specific Evidence: Quantitative Differentiation from Enzalutamide and Apalutamide


10-Fold Lower Blood-Brain Barrier Penetration Quantified in Head-to-Head Preclinical Model

In a direct head-to-head preclinical study using quantitative whole-body autoradiography in rats, darolutamide exhibited significantly lower brain penetration compared to enzalutamide. At tmax, the brain/blood ratio for [14C]enzalutamide was approximately 0.765, while for [14C]darolutamide it was about 10-fold lower at 0.074 [1]. Furthermore, separate preclinical studies confirm darolutamide's blood-brain barrier penetration is consistently <10% [2]. This low penetration is attributed to its distinct polar structure and is a key differentiator, as it is mechanistically linked to a lower risk of central nervous system-related adverse events such as fatigue, cognitive impairment, and seizures [1].

nmCRPC CNS Safety Blood-Brain Barrier

Higher AR Binding Affinity (Lower Ki) and Inhibitory Efficacy (Lower IC50) Compared to Enzalutamide and Apalutamide

Darolutamide demonstrates superior in vitro binding affinity and functional antagonism of the androgen receptor compared to its key competitors. It has a Ki of 11 nM for rat wild-type AR and an IC50 of 26 nM for human AR-mediated transcriptional activation [1]. This contrasts with reported values for enzalutamide (Ki ~86 nM, IC50 ~219 nM) and apalutamide (Ki ~93 nM, IC50 ~200 nM) [2]. The lower Ki and IC50 values for darolutamide indicate a higher potency for inhibiting AR signaling, a critical driver in prostate cancer progression [1].

AR Antagonism Binding Affinity Transcriptional Inhibition

Real-World Tolerability Advantage: Lower Discontinuation and Progression Rates vs. Enzalutamide and Apalutamide

The DEAR real-world study provides direct comparative data on clinical outcomes. Patients treated with darolutamide had a lower incidence of a composite endpoint (treatment discontinuation or progression to mCRPC) at 37%, compared to 52.6% for enzalutamide and 52.4% for apalutamide [1]. After adjusting for baseline covariates, treatment with darolutamide was associated with a 33.8% lower risk of the composite endpoint versus enzalutamide (HR: 0.66; 95% CI: 0.53-0.84) and a 35.1% lower risk versus apalutamide (HR: 0.65; 95% CI: 0.48-0.88) [1]. Discontinuation rates were 30.4% for darolutamide, 40.8% for enzalutamide, and 46.0% for apalutamide [2].

Real-World Evidence Tolerability Treatment Discontinuation

Superior Safety Profile: Quantified Lower Risk of Fatigue, Falls, and Fractures

A network meta-analysis of RCTs (ARAMIS, SPARTAN, PROSPER) found significant heterogeneity in adverse event risks among AR inhibitors. For falls, the odds ratio favored darolutamide over both enzalutamide (OR: 0.29; 95% CI: 0.14-0.60) and apalutamide (OR: 0.48; 95% CI: 0.25-0.91) [1]. For severe fatigue, darolutamide showed a lower risk compared to enzalutamide (OR: 0.10; 95% CI: 0.02-0.60) [1]. An analysis of Number Needed to Harm (NNH) supports this: for any-grade falls, NNH was 333.3 for darolutamide, compared to 8.0 for apalutamide and 8.2 for enzalutamide [2]. Projected event reductions for darolutamide include 4,073 fewer all-grade fatigue events and 2,928 fewer falls [2].

nmCRPC Adverse Events Comparative Safety

Distinct Drug-Drug Interaction Profile: Low Potential for CYP-Mediated Interactions

In vitro studies show that darolutamide does not inhibit major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) at clinically relevant concentrations [1]. It also exhibits no relevant induction of CYP1A2 or CYP2B6 activity [1]. A rank-order and mechanistic static assessment indicated a very low risk of clinically relevant DDIs via CYP inhibition [2]. This profile contrasts with enzalutamide, a known strong CYP3A4 inducer, which can reduce exposure to many co-administered drugs, including anticoagulants and anti-epileptics [3].

DDI CYP Enzymes Polypharmacy

Efficacy in Progression-Free Survival (PFS) for nmCRPC Ranked Highest Among Second-Generation ARIs

A Bayesian network meta-analysis of 10 RCTs (n=7,429) comparing novel non-steroidal anti-androgens (NSAAs) in nmCRPC found that darolutamide had the highest ranking for progression-free survival (PFS) based on Surface Under the Cumulative Ranking Curve (SUCRA) values [1]. Darolutamide achieved a SUCRA of 76.22% for PFS, with a mean difference of 21.99 months (95% CrI: -6.51 to 50.43) [1]. This ranking places it ahead of apalutamide (SUCRA: 70.6%) and enzalutamide, underscoring its strong efficacy in delaying disease progression in this patient population [1].

nmCRPC Efficacy Network Meta-Analysis

Optimized Applications for Darolutamide Based on Evidence-Based Differentiation


Long-Term Therapy in Elderly nmCRPC Patients with Comorbidities

For elderly patients with nmCRPC who often have multiple comorbidities and are on polypharmacy, darolutamide is the evidence-based choice. Its superior real-world tolerability profile, with 33.8% lower risk of discontinuation/progression versus enzalutamide, translates to longer therapy duration and better outcomes [1]. Its favorable DDI profile minimizes complications with concomitant medications [2], and its lower risk of falls (NNH 333.3 vs. ~8 for comparators) is critical for this vulnerable population [3].

Preclinical Research on CNS-Sparing AR Antagonism

Darolutamide's demonstrated 10-fold lower brain penetration compared to enzalutamide (brain/blood ratio of 0.074 vs. 0.765) [1] makes it an ideal tool compound for studies requiring potent AR antagonism without confounding CNS effects. This property is crucial for in vivo models exploring the peripheral versus central effects of AR inhibition and for dissecting the mechanisms of anti-androgen-induced fatigue and cognitive decline.

In Vitro Assays Requiring High-Affinity AR Binding with Minimal Off-Target Effects

With a Ki of 11 nM for AR, darolutamide offers the highest reported binding affinity among second-generation AR inhibitors [1]. Coupled with its clean CYP interaction profile—showing no inhibition of 9 major isoforms [2]—it is the superior choice for in vitro and cell-based assays where high target engagement is required without confounding off-target effects on metabolic pathways.

Real-World Outcomes and Pharmacoeconomic Research

Darolutamide's real-world effectiveness and safety data, as demonstrated in the DEAR study, provide a strong foundation for pharmacoeconomic and health outcomes research [1]. The quantified reductions in treatment discontinuation (HR 0.73 vs. enza) and progression to mCRPC (HR 0.59 vs. enza) [2] support models projecting lower overall healthcare resource utilization and cost savings, which are key for payer and health system evaluations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darolutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.